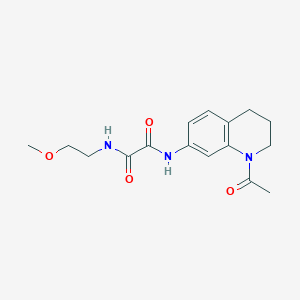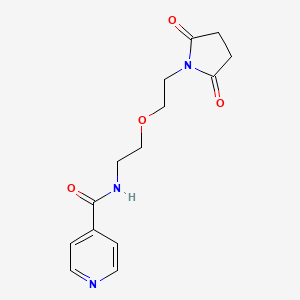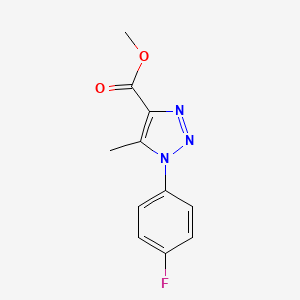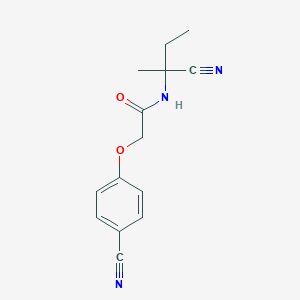![molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-benzotiazol-2-il)etil]-2-cloro-N-metilacetamida CAS No. 847783-40-8](/img/structure/B2573874.png)
N-[1-(1,3-benzotiazol-2-il)etil]-2-cloro-N-metilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications and have been extensively investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be studied using various techniques. For instance, the reaction of this compound with other reagents can be monitored using 1H NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be determined using various techniques. For instance, its melting point can be determined, and its solubility in various solvents can be tested .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
N-[1-(1,3-benzotiazol-2-il)etil]-2-cloro-N-metilacetamida: y sus derivados se han sintetizado y evaluado por sus propiedades antibacterianas . Notablemente, los compuestos C3, C5, C9, C13-15 y C17 mostraron una actividad prometedora contra cepas de Staphylococcus aureus. Entre estos, C13, que posee un anillo de tiofeno unido al grupo benzotiazol a través de un enlace amida, demostró la máxima actividad contra S. aureus NCIM 5022. Es esencial explorar estos compuestos más a fondo para posibles aplicaciones clínicas.
Modelado QSAR
Se ha empleado el modelado de Relación Cuantitativa Estructura-Actividad (QSAR) para correlacionar las propiedades fisicoquímicas de los compuestos sintetizados con su actividad biológica . Investigar las características estructurales responsables de los efectos antibacterianos puede guiar la optimización y el diseño de fármacos.
Compuestos Antituberculosos
Los desarrollos sintéticos recientes se han centrado en compuestos antituberculosos basados en benzotiazol . Si bien la actividad específica de This compound en este contexto requiere investigación adicional, su motivo estructural sugiere una relevancia potencial.
Actividades Antifúngicas y Antiprotozoarias
Los derivados de benzotiazol han demostrado propiedades antifúngicas y antiprotozoarias . Aunque los estudios directos sobre nuestro compuesto son limitados, explorar sus efectos en estas áreas podría generar información valiosa.
Potencial Anticancerígeno
Los benzotiazoles se han investigado como posibles agentes anticancerígenos . Si bien el impacto específico de nuestro compuesto aún no se ha dilucidado, su diversidad estructural justifica una mayor exploración.
Otras Aplicaciones Medicinales
Los derivados de benzotiazol encuentran aplicaciones más allá de los campos antibacteriano y antituberculoso. Los medicamentos existentes que contienen núcleos de benzotiazol, como riluzol (para esclerosis lateral amiotrófica), etoxolamida (tratamiento del glaucoma) y pramipexol (enfermedad de Parkinson), resaltan la versatilidad de este andamiaje .
Direcciones Futuras
The future directions in the research of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Mecanismo De Acción
Target of Action
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . .
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . Additionally, it binds to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide to its target biomolecules.
Cellular Effects
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis and inhibits protein synthesis, leading to cell death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion.
Molecular Mechanism
The molecular mechanism of action of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and hydrophobic interactions . This binding leads to enzyme inhibition or activation, depending on the target. For instance, it inhibits dihydrofolate reductase by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its biological activity and continues to exert its effects on cellular function. Some degradation products may form over time, which could potentially influence its activity and efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins. For example, it may bind to albumin in the bloodstream, facilitating its transport to target tissues. Additionally, its distribution within cells is influenced by its affinity for specific organelles and cellular structures.
Subcellular Localization
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and energy production. The subcellular localization of the compound is crucial for its biological activity and determines its specific effects on cellular processes.
Propiedades
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXHYDEJVLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)






![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2573809.png)



